molecular formula C9H12N4O4 B092415 Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate CAS No. 16008-54-1

Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

Cat. No.: B092415
CAS No.: 16008-54-1
M. Wt: 240.22 g/mol
InChI Key: GUTHJVWPHQUGBB-UHFFFAOYSA-N
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Description

Myristyl acetate, also known as tetradecyl acetate, is an ester derived from myristic acid and myristyl alcohol. It is a colorless liquid with a pleasant, fruity odor and is commonly used in the fragrance and flavor industry. The compound has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristyl acetate is typically synthesized through the esterification of myristyl alcohol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

CH3(CH2)13OH+CH3COOHCH3(CH2)13OCOCH3+H2O\text{CH}_3(\text{CH}_2)_{13}\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_{13}\text{OCOCH}_3 + \text{H}_2\text{O} CH3​(CH2​)13​OH+CH3​COOH→CH3​(CH2​)13​OCOCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of myristyl acetate involves the continuous esterification process, where myristyl alcohol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Myristyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, myristyl acetate can be hydrolyzed back to myristyl alcohol and acetic acid.

    Oxidation: Myristyl acetate can be oxidized to produce myristic acid and other oxidation products.

    Substitution: The ester group in myristyl acetate can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Myristyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of myristyl acetate varies depending on its application. In the context of its use as a pheromone, myristyl acetate acts by binding to specific receptors in the olfactory system of insects, thereby influencing their behavior. In drug delivery, myristyl acetate enhances the penetration of active ingredients through the skin by disrupting the lipid barrier and increasing the solubility of the drug .

Comparison with Similar Compounds

Myristyl acetate can be compared to other similar compounds, such as:

Uniqueness: Myristyl acetate is unique in its dual role as a fragrance compound and a biological pheromone. Its ability to enhance skin penetration also makes it valuable in pharmaceutical applications .

By understanding the properties, preparation methods, chemical reactions, and applications of myristyl acetate, researchers and industry professionals can better utilize this versatile compound in various fields.

Properties

CAS No.

16008-54-1

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate

InChI

InChI=1S/C9H12N4O4/c1-2-17-9(16)5-4-6(11-3-10-5)13-8(15)7(14)12-4/h3,7-8,12,14-15H,2H2,1H3,(H,10,11,13)

InChI Key

GUTHJVWPHQUGBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O

Synonyms

5,6,7,8-Tetrahydro-6,7-dihydroxy-4-pteridinecarboxylic acid ethyl ester

Origin of Product

United States

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